molecular formula C5H5BrS B1339593 2-(Bromomethyl)thiophene CAS No. 45438-73-1

2-(Bromomethyl)thiophene

Cat. No.: B1339593
CAS No.: 45438-73-1
M. Wt: 177.06 g/mol
InChI Key: QZOBOLDDGXPTBP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)thiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The bromomethyl group attached to the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Scientific Research Applications

2-(Bromomethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-(Bromomethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . The molecule’s structure, particularly the presence of sulfur, enhances the reactivity of the carbon atoms at the 2 and 5 positions . This makes it a valuable intermediate in the synthesis of various compounds, including antispasmodic drugs and semi-synthetic antibiotics .

Mode of Action

The mode of action of this compound is primarily based on its reactivity. The bromomethyl group at the 2-position can undergo various reactions, including nitration, sulfonation, alkylation, acylation, and halogenation . These reactions allow the compound to interact with its targets and induce changes.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the final compounds it helps synthesize. For instance, when used in the synthesis of antispasmodic drugs, it may affect the pathways related to muscle contraction . When used in the synthesis of antibiotics, it may interfere with bacterial cell wall synthesis .

Result of Action

The molecular and cellular effects of this compound are largely determined by the compounds it helps synthesize. For example, in the case of antispasmodic drugs, the result might be the relaxation of smooth muscles . In the case of antibiotics, the result might be the inhibition of bacterial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the compound’s reactivity might increase at higher temperatures or under acidic conditions .

Safety and Hazards

Safety measures should be taken while handling 2-(Bromomethyl)thiophene. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also a slight fire hazard when exposed to heat or flame .

Future Directions

Thiophene and its substituted derivatives, including 2-(Bromomethyl)thiophene, have shown promising applications in the field of medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)thiophene can be synthesized through various methods. One common approach involves the bromination of methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction typically yields a high percentage of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in cross-coupling reactions. The bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOBOLDDGXPTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474031
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45438-73-1
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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